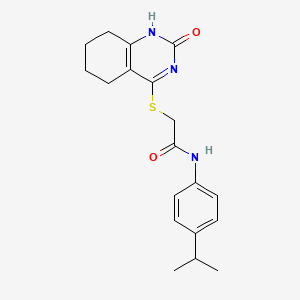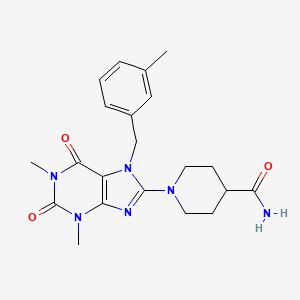
1-(1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a synthetic molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their biological activities, which can be used to infer possible characteristics and uses for the compound .
Synthesis Analysis
The synthesis of related piperidine-4-carboxamide derivatives typically involves multi-step chemical reactions. For instance, the synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] involved lithiation followed by addition of 1-methyl-4-piperidone and acid-catalyzed cyclization . Similarly, the synthesis of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides required a series of steps to achieve the desired inotropic activity . These methods suggest that the synthesis of the compound would also require careful planning and execution of multiple chemical reactions.
Molecular Structure Analysis
The molecular structure of piperidine-4-carboxamide derivatives is critical for their biological activity. For example, the triazine heterocycle was essential for the potency and selectivity of soluble epoxide hydrolase inhibitors . The presence of specific functional groups and the overall three-dimensional structure of the molecule can greatly influence its interaction with biological targets.
Chemical Reactions Analysis
The reactivity of piperidine-4-carboxamide derivatives can be influenced by the substituents on the piperidine ring and the nature of the linked moieties. For instance, the enzyme and cellular characterization of 1-benzyl-3,5-bis(3-bromo-4-hydroxybenzylidene)piperidin-4-one and its analogues showed selective inhibition of CARM1, which is important for hormone-dependent tumors . This suggests that the compound may also participate in selective chemical reactions based on its structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine-4-carboxamide derivatives, such as solubility, stability, and reactivity, are crucial for their biological application. The optimization of these properties was important for the identification of a useful tool compound for in vivo investigation of soluble epoxide hydrolase inhibitors . The compound would likely require similar optimization to ensure its effectiveness and suitability for potential biological applications.
Scientific Research Applications
Synthesis and Biological Activity
Research has explored compounds structurally related to 1-(1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide, emphasizing their synthesis and potential biological activities. For instance, Bhatia et al. (2016) studied the synthesis of xanthene derivatives and their potential antiasthmatic activity, focusing on compounds with the xanthene nucleus due to their vasodilatory activity. The study highlighted the significance of electron-withdrawing groups in contributing to the compounds' activity, indicating a direction for future pharmacological studies to develop potent anti-asthmatic compounds (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).
Structure-Activity Relationships and Anticonvulsant Activity
Another area of interest is the investigation of structure-activity relationships and the anticonvulsant potential of related compounds. Ho, Crider, and Stables (2001) synthesized and evaluated a variety of analogs for anticonvulsant activity, identifying structural features that contribute to increased activity. Their research provides insights into the design of potential therapeutic agents for seizure disorders, leveraging the structural framework similar to 1-(1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide (Ho, Crider, & Stables, 2001).
properties
IUPAC Name |
1-[1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c1-13-5-4-6-14(11-13)12-27-16-18(24(2)21(30)25(3)19(16)29)23-20(27)26-9-7-15(8-10-26)17(22)28/h4-6,11,15H,7-10,12H2,1-3H3,(H2,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMRGPNBKGPQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCC(CC4)C(=O)N)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1S,3R,4R)-3-(Aminomethyl)-4-hydroxycyclopentyl]-4-ethyl-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B3003696.png)
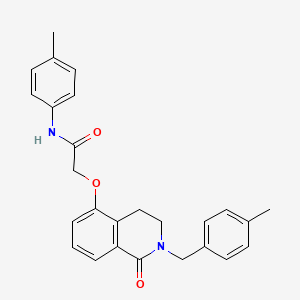
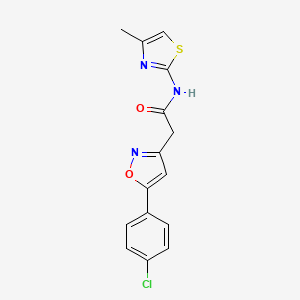
![1-(benzo[d]isoxazol-3-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B3003702.png)
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{2-[(propan-2-yl)imino]-1,2-dihydropyridin-1-yl}propan-1-one](/img/structure/B3003703.png)
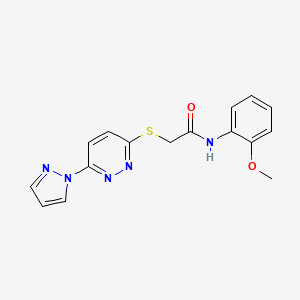
![3,6-Diamino-2-(4-chlorobenzoyl)-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3003707.png)
![4-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B3003710.png)
![dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate](/img/structure/B3003711.png)
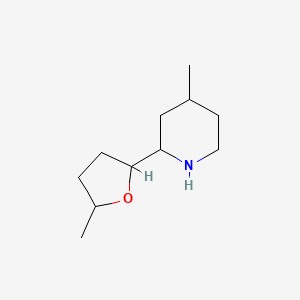
![N-Methyl-N-[[1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B3003713.png)
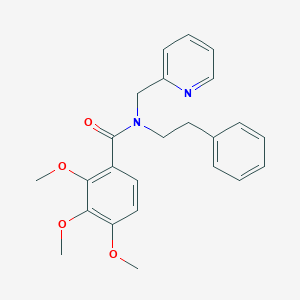
![Methyl [(4-aminobenzoyl)amino]acetate hydrochloride](/img/no-structure.png)
